![molecular formula C16H18N2O2 B2370198 2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone CAS No. 610802-14-7](/img/structure/B2370198.png)
2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone
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Description
2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone is a chemical compound with the molecular formula C16H18N2O2 . It has a molecular weight of 270.33 g/mol . The IUPAC name for this compound is 2-naphthalen-1-yloxy-1-piperazin-1-ylethanone .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C16H18N2O2/c19-16(18-10-8-17-9-11-18)12-20-15-7-3-5-13-4-1-2-6-14(13)15/h1-7,17H,8-12H2
. The Canonical SMILES representation is C1CN(CCN1)C(=O)COC2=CC=CC3=CC=CC=C32
. Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 41.6 Ų and a complexity of 328 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor counts . The compound has 3 rotatable bonds . The XLogP3 of the compound is 2.1 .Scientific Research Applications
Anticonvulsant Activity
- Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives have been synthesized and evaluated for potential anticonvulsant activity. These compounds showed significant delay in onset of convulsion and prolongation of survival time in animal models, suggesting their potential as CNS depressants via modulation of benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).
Material Science
- A study on naphthalene-ring containing diamine and resulting thermally stable polyamides demonstrated good solubility in certain solvents and high thermal stability, suggesting their use in high-performance material applications (Mehdipour-Ataei et al., 2005).
Chemosensors for Metal Ions
- Derivatives of naphthalene have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. These derivatives have shown remarkable selectivity towards Cu2+ ions, indicating potential applications as chemosensors (Gosavi-Mirkute et al., 2017).
Sigma Receptor Ligands
- Research on 1-cyclohexylpiperazine derivatives, including those with naphthalene analogues, revealed high affinities in sigma-2 receptor binding. These compounds are proposed as potential antineoplastic and PET diagnosis agents (Berardi et al., 2004).
Anticancer Evaluation
- Synthesis of (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles yielded compounds evaluated for anticancer activity (Gouhar & Raafat, 2015).
Dopamine D2 Partial Agonist
- The synthesis of a dopamine D2 partial agonist, featuring a naphthalene derivative, for treating schizophrenia has been reported. This highlights the compound's potential application in neuropharmacology (Magano et al., 2009).
Antimicrobial Studies
- A study on mononuclear transition metal dithiocarbamate complexes containing a naphthalene derivative demonstrated strong fluorescence and antimicrobial activity against several pathogenic microorganisms, suggesting their use in biologically active compounds (Verma & Singh, 2015).
properties
IUPAC Name |
2-naphthalen-1-yloxy-1-piperazin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-10-8-17-9-11-18)12-20-15-7-3-5-13-4-1-2-6-14(13)15/h1-7,17H,8-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGOSOINZUJAEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)COC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yloxy)-1-(piperazin-1-yl)ethanone |
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